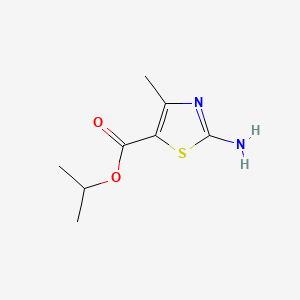

Isopropyl 2-amino-4-methylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl 2-amino-4-methylthiazole-5-carboxylate: is an organic compound with the molecular formula C8H12N2O2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-4-methylthiazole-5-carboxylate typically involves the reaction of 2-amino-4-methylthiazole with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Isopropyl 2-amino-4-methylthiazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiazolidines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Isopropyl 2-amino-4-methylthiazole-5-carboxylate

The synthesis of this compound typically involves the reaction of acetoacetic ester with N-bromosuccinimide, followed by the addition of thiourea derivatives. This method simplifies the bromination and cyclization steps, leading to a high yield and purity of the final product .

Key Steps in Synthesis:

- Reagents: Acetoacetic ester, N-bromosuccinimide, thiourea derivatives.

- Conditions: Reaction under controlled temperatures (0–5 °C initially, then heated to 80–90 °C).

- Yield: Reported yields can reach up to 76% .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

Antitumor Activity

Research indicates that derivatives of this compound can be effective in the development of antitumor agents. The thiazole ring structure is known to interact with various biological targets, making it a valuable scaffold for designing anticancer drugs .

Antiviral Properties

The compound has shown promise as an inhibitor for HIV-1 reverse transcriptase, which is crucial for the design of antiviral medications. Its structural characteristics allow it to bind effectively to the enzyme's active site, potentially leading to new therapeutic options for HIV treatment .

Antioxidant Activity

Studies have demonstrated that related thiazole compounds exhibit significant antioxidant properties. For instance, derivatives synthesized from this compound have been evaluated for their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .

Case Studies

Industrial Applications

Beyond pharmaceutical uses, this compound is also explored in agrochemicals and as an intermediate in synthesizing various chemical compounds. Its versatility makes it suitable for developing herbicides and pesticides due to its biological activity against pests .

Mécanisme D'action

The mechanism of action of Isopropyl 2-amino-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to their death. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Comparaison Avec Des Composés Similaires

- Methyl 2-amino-4-methylthiazole-5-carboxylate

- 2-Amino-4-methylthiazole-5-carboxylic acid

- Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Comparison:

- Methyl 2-amino-4-methylthiazole-5-carboxylate : Similar structure but with a methyl ester group instead of an isopropyl ester. It may exhibit different solubility and reactivity profiles.

- 2-Amino-4-methylthiazole-5-carboxylic acid : Contains a carboxylic acid group instead of an ester, which can significantly alter its chemical properties and biological activity.

- Methyl 2-amino-5-isopropylthiazole-4-carboxylate : Similar to Isopropyl 2-amino-4-methylthiazole-5-carboxylate but with a different substitution pattern on the thiazole ring, potentially leading to different reactivity and applications.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Activité Biologique

Isopropyl 2-amino-4-methylthiazole-5-carboxylate is a compound within the thiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and pharmacological potential.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of various substituents on the thiazole ring can significantly influence the biological activity of these compounds.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound and its derivatives. For instance:

- Cell Proliferation Inhibition : Research indicates that compounds derived from thiazoles exhibit significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of 2-amino-4-methylthiazole showed IC50 values in the low micromolar range against leukemia and prostate cancer cells, suggesting strong antiproliferative activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves induction of apoptosis through caspase activation and modulation of cell cycle progression. For example, certain derivatives were shown to induce G0/G1 phase arrest and promote apoptosis in K562 cells via down-regulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 0.78 | Apoptosis induction via caspase activation |

| Compound B | A375 (Melanoma) | 3.51 | G0/G1 phase arrest |

| Compound C | PC3 (Prostate) | 5.15 | Inhibition of Bcl-2 |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor:

- Xanthine Oxidase Inhibition : Some derivatives have been identified as potential xanthine oxidase inhibitors, which are crucial for managing conditions such as gout. Studies demonstrated that specific derivatives achieved over 60% inhibition in serum uric acid levels .

Case Study 1: Antitumor Activity Evaluation

A series of thiazole derivatives were synthesized and evaluated for their antitumor activity against a panel of human tumor cell lines. Notably, one derivative exhibited an IC50 value of 0.47 µM against A2780 ovarian cancer cells, indicating potent antitumor efficacy .

Case Study 2: High-throughput Screening for HSET Inhibition

In a high-throughput screening study, a novel thiazole derivative was found to inhibit HSET (KIFC1), a mitotic kinesin involved in centrosome clustering in cancer cells. This compound displayed micromolar inhibitory activity and induced multipolarity in centrosome-amplified cancer cells, suggesting its potential as a therapeutic agent in targeting aberrant cell division .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound derivatives are also critical for their therapeutic application:

Propriétés

IUPAC Name |

propan-2-yl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4(2)12-7(11)6-5(3)10-8(9)13-6/h4H,1-3H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECZLUPCQZMZMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.